molecular formula C15H12BrN3O4 B11561315 2-(4-bromophenyl)-2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(4-bromophenyl)-2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11561315
M. Wt: 378.18 g/mol
InChI Key: NFWJXURSAXRRIG-RQZCQDPDSA-N
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Description

2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a nitrophenylmethylidene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxyacetohydrazide with 4-bromobenzaldehyde and 2-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H12BrN3O4

Molecular Weight

378.18 g/mol

IUPAC Name

2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrN3O4/c16-12-7-5-10(6-8-12)14(20)15(21)18-17-9-11-3-1-2-4-13(11)19(22)23/h1-9,14,20H,(H,18,21)/b17-9+

InChI Key

NFWJXURSAXRRIG-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(C2=CC=C(C=C2)Br)O)[N+](=O)[O-]

Origin of Product

United States

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